Cyclopentane carboxamide derivative 1

Catalog No.
S11227350
CAS No.
M.F
C30H34Cl2F2N4O
M. Wt
575.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentane carboxamide derivative 1

Product Name

Cyclopentane carboxamide derivative 1

IUPAC Name

[4-[2-(3,4-dichlorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]-[(1R,2R,4S)-2-(2,4-difluorophenyl)-4-(dimethylamino)-4-methylcyclopentyl]methanone

Molecular Formula

C30H34Cl2F2N4O

Molecular Weight

575.5 g/mol

InChI

InChI=1S/C30H34Cl2F2N4O/c1-18-13-28(38(35-18)21-6-8-25(31)26(32)15-21)19-9-11-37(12-10-19)29(39)24-17-30(2,36(3)4)16-23(24)22-7-5-20(33)14-27(22)34/h5-8,13-15,19,23-24H,9-12,16-17H2,1-4H3/t23-,24+,30-/m0/s1

InChI Key

XMOICBGWKUUJPT-BBANNHEPSA-N

Canonical SMILES

CC1=NN(C(=C1)C2CCN(CC2)C(=O)C3CC(CC3C4=C(C=C(C=C4)F)F)(C)N(C)C)C5=CC(=C(C=C5)Cl)Cl

Isomeric SMILES

CC1=NN(C(=C1)C2CCN(CC2)C(=O)[C@@H]3C[C@@](C[C@H]3C4=C(C=C(C=C4)F)F)(C)N(C)C)C5=CC(=C(C=C5)Cl)Cl

Cyclopentane carboxamide derivative 1 is a chemical compound that features a cyclopentane ring bonded to a carboxamide functional group. This structure imparts unique properties to the compound, making it an interesting subject of study in both organic chemistry and medicinal applications. The compound is characterized by its molecular formula C6H11NOC_6H_{11}NO and has been noted for its potential biological activities and applications in various fields, including pharmaceuticals and materials science.

, which include:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of cyclopentanecarboxylic acid derivatives.
  • Reduction: Reduction of the carboxamide group can be performed using lithium aluminum hydride, yielding cyclopentylamine.
  • Substitution: The amide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common reagents for these reactions include:

  • Oxidation: Potassium permanganate in aqueous media.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Research indicates that cyclopentane carboxamide derivative 1 exhibits potential biological activity, particularly as an antimicrobial and anticancer agent. Its mechanism of action may involve the inhibition of specific enzymes or modulation of receptor activity, which can disrupt cellular processes in target organisms or cells. This makes it a candidate for further investigation in drug development and therapeutic applications .

The synthesis of cyclopentane carboxamide derivative 1 typically involves the reaction of cyclopentanecarboxylic acid with an amine under dehydrating conditions. A common method employs dicyclohexylcarbodiimide as a coupling reagent to facilitate the formation of the amide bond. The reaction is often conducted in inert solvents such as dichloromethane at room temperature. For industrial applications, continuous flow reactors are utilized to enhance yield and safety by providing better control over reaction conditions .

Cyclopentane carboxamide derivative 1 has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its bioactive properties, including antimicrobial and anticancer effects.
  • Medicine: Explored for potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
  • Industry: Used in producing specialty chemicals and materials with unique properties .

Studies on the interactions of cyclopentane carboxamide derivative 1 with biological macromolecules have shown that it may bind to specific enzymes or receptors, influencing their activity. This interaction could lead to significant biological effects, such as inhibiting metabolic pathways or altering cellular signaling processes. Understanding these interactions is crucial for evaluating its therapeutic potential and optimizing its efficacy in drug design .

Several compounds share structural similarities with cyclopentane carboxamide derivative 1. Notable examples include:

  • Cyclopentanecarboxylic acid: Shares the cyclopentane ring but differs by having a carboxylic acid group instead of a carboxamide.
  • Cyclopentylamine: Similar structure but contains an amine group instead of a carboxamide group.
  • Cyclopentane derivatives: Various compounds with different substituents on the cyclopentane ring.

Uniqueness

Cyclopentane carboxamide derivative 1 stands out due to its specific combination of a cyclopentane ring and a carboxamide group, which confers distinct chemical reactivity and biological properties. This uniqueness enhances its value for research and industrial applications compared to other similar compounds .

XLogP3

6.3

Hydrogen Bond Acceptor Count

5

Exact Mass

574.2077734 g/mol

Monoisotopic Mass

574.2077734 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-08-2024

Explore Compound Types